

# Application Notes and Protocols for Isobutyl Cinnamate Synthesis via Fischer Esterification

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## Compound of Interest

Compound Name: *Isobutyl cinnamate*

Cat. No.: B085938

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## Introduction

**Isobutyl cinnamate** is an organic ester recognized for its fruity, balsamic aroma, often reminiscent of strawberries and cherries.[1][2] This compound is a valuable ingredient in the fragrance and flavor industries.[2][3] The synthesis of **isobutyl cinnamate** is commonly achieved through the Fischer-Speier esterification, a classic organic reaction involving the acid-catalyzed reaction between a carboxylic acid (cinnamic acid) and an alcohol (isobutanol).[1][3][4] This process is favored for its relative speed and simplicity, yielding the desired ester and water as a byproduct.[4] The reaction is reversible, and therefore, specific conditions are manipulated to drive the equilibrium towards the product side, ensuring a high yield.[5][6][7] These conditions often include using an excess of one reactant (typically the alcohol) or removing water as it is formed.[7][8][9]

These application notes provide a comprehensive protocol for the synthesis, purification, and characterization of **isobutyl cinnamate**, intended for researchers in organic synthesis and drug development.

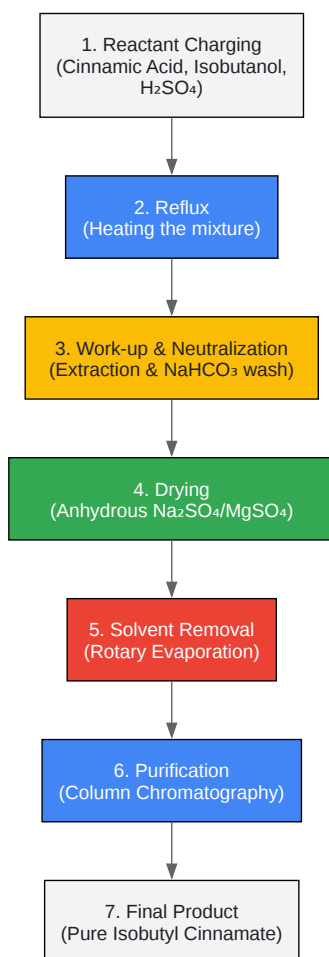
## Quantitative Data: Reaction Parameters

The efficiency of the Fischer esterification is highly dependent on parameters such as temperature, reaction time, and the molar ratio of reactants. The following table summarizes typical and optimized conditions for the synthesis of cinnamate esters.

Parameter	Conventional Protocol	Optimized Conditions (DES Catalyst)	Reference
Reactants	Trans-cinnamic acid, Isobutanol	Cinnamic acid, Isobutanol	<a href="#">[4]</a> <a href="#">[10]</a>
Catalyst	Concentrated Sulfuric Acid (H <sub>2</sub> SO <sub>4</sub> )	Choline chloride-p-toluenesulfonic acid (ChCl-PTSA)	<a href="#">[10]</a> <a href="#">[11]</a>
Reactant Molar Ratio	Alcohol in large excess (used as solvent)	Optimized via Response Surface Methodology	<a href="#">[6]</a> <a href="#">[10]</a>
Reaction Temperature	Reflux (~108°C, boiling point of isobutanol)	80 - 110 °C (353.15–383.15 K)	<a href="#">[10]</a> <a href="#">[11]</a>
Reaction Time	45 - 60 minutes	Optimized based on kinetic studies	<a href="#">[10]</a> <a href="#">[11]</a>
Purity	Requires purification	High conversion rates achieved	<a href="#">[3]</a> <a href="#">[10]</a>

## Experimental Workflow

The overall process for synthesizing and purifying **isobutyl cinnamate** involves several distinct stages, from the initial reaction setup to the final characterization of the pure product.



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